molecular formula C7H4BrF3Mg B12635746 Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide

Cat. No.: B12635746
M. Wt: 249.31 g/mol
InChI Key: QIDMMIHDDGMYOL-UHFFFAOYSA-M
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Description

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide is a chemical compound with the molecular formula C7H4BrF3Mg. This compound is of interest due to its unique structure, which includes a magnesium atom bonded to a trifluoromethyl-substituted benzene ring and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide typically involves the reaction of 1,2,4-trifluorobenzene with a magnesium reagent in the presence of a bromide source. One common method is the Grignard reaction, where 1,2,4-trifluorobenzene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a bromide source to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce a wide range of functionalized benzene derivatives .

Mechanism of Action

The mechanism of action of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide involves its ability to participate in various chemical reactions due to the presence of the magnesium atom and the trifluoromethyl group. The magnesium atom can act as a Lewis acid, facilitating the formation of new bonds, while the trifluoromethyl group can enhance the compound’s reactivity and stability . The bromide ion can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility .

Comparison with Similar Compounds

Properties

IUPAC Name

magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDMMIHDDGMYOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1F)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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